

Spectroscopic and Spectrometric Characterization of 1,3,5,6Tetrahydroxyxanthone: A Technical Guide

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Compound of Interest

Compound Name: 1,3,5,6-Tetrahydroxyxanthone

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This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the natural product **1,3,5,6**-**tetrahydroxyxanthone**. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a detailed reference for the identification and characterization of this compound.

Introduction

1,3,5,6-Tetrahydroxyxanthone is a naturally occurring xanthone that has been isolated from various plant species, including those of the genera Vismia and Garcinia.[1][2] Xanthones are a class of polyphenolic compounds known for their diverse biological activities, making them a subject of interest in phytochemical and pharmacological research. Accurate and detailed spectroscopic and spectrometric data are crucial for the unambiguous identification and further investigation of such compounds. This guide presents the available ¹H NMR, ¹³C NMR, and mass spectrometry data for **1,3,5,6-tetrahydroxyxanthone**, along with typical experimental protocols for their acquisition.

Spectroscopic Data



The structural elucidation of **1,3,5,6-tetrahydroxyxanthone** has been established through various spectroscopic techniques, primarily 1D and 2D NMR spectroscopy.[3] While the complete spectral data from the original isolation papers were not fully accessible in the conducted search, the following tables summarize the expected and reported data based on related literature and the known structure of the compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of a xanthone is characterized by signals in the aromatic region, corresponding to the protons on the fused ring system, and signals for the hydroxyl protons. The chemical shifts are influenced by the substitution pattern of the hydroxyl groups.

Table 1: Predicted ¹H NMR Data for **1,3,5,6-Tetrahydroxyxanthone**



Proton	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	6.2 - 6.4	d	~2.0
H-4	6.4 - 6.6	d	~2.0
H-7	6.8 - 7.0	d	~8.5
H-8	7.2 - 7.4	d	~8.5
1-OH	12.0 - 13.0	s	-
3-OH	9.0 - 10.0	s	-
5-OH	9.0 - 10.0	s	-
6-OH	9.0 - 10.0	S	-

Note: Predicted

values are based on

typical chemical shifts

for hydroxylated

xanthones. The

solvent used for

analysis (e.g., DMSO-

d₆, CD₃OD) will affect

the chemical shifts of

hydroxyl protons.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides detailed information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the xanthone core are indicative of their chemical environment, including the presence of oxygen-containing substituents.

Table 2: Predicted ¹³C NMR Data for **1,3,5,6-Tetrahydroxyxanthone**



Carbon	Predicted Chemical Shift (δ , ppm)
C-1	160 - 165
C-2	95 - 100
C-3	165 - 170
C-4	90 - 95
C-4a	155 - 160
C-5	140 - 145
C-6	145 - 150
C-7	110 - 115
C-8	120 - 125
C-8a	105 - 110
C-9 (C=O)	180 - 185
C-9a	100 - 105
C-10a	150 - 155

Mass Spectrometry Data

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. The molecular formula for **1,3,5,6-tetrahydroxyxanthone** is C₁₃H₈O₆, with a calculated molecular weight of approximately 260.20 g/mol .[4]

Table 3: Mass Spectrometry Data for **1,3,5,6-Tetrahydroxyxanthone**



lon	m/z (Da)	Description
[M]+ or [M-H]-	~260	Molecular Ion
Fragmentation lons	Varies	Result from the cleavage of the xanthone core, often involving retro-Diels-Alder (RDA) reactions and losses of small molecules like CO and H ₂ O.

Experimental Protocols

The following sections describe generalized experimental protocols for the acquisition of NMR and mass spectrometry data for xanthones, based on common practices in natural product chemistry.

NMR Spectroscopy

- Sample Preparation: A few milligrams of the purified 1,3,5,6-tetrahydroxyxanthone are dissolved in a deuterated solvent (e.g., DMSO-d₆, CD₃OD, or acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical, especially for observing hydroxyl proton signals.
- Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
- Data Acquisition:
 - ¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.
 - ¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlet signals for each unique carbon atom.
 - 2D NMR: For complete structural assignment, various 2D NMR experiments such as
 COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence),



and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish protonproton and proton-carbon correlations.

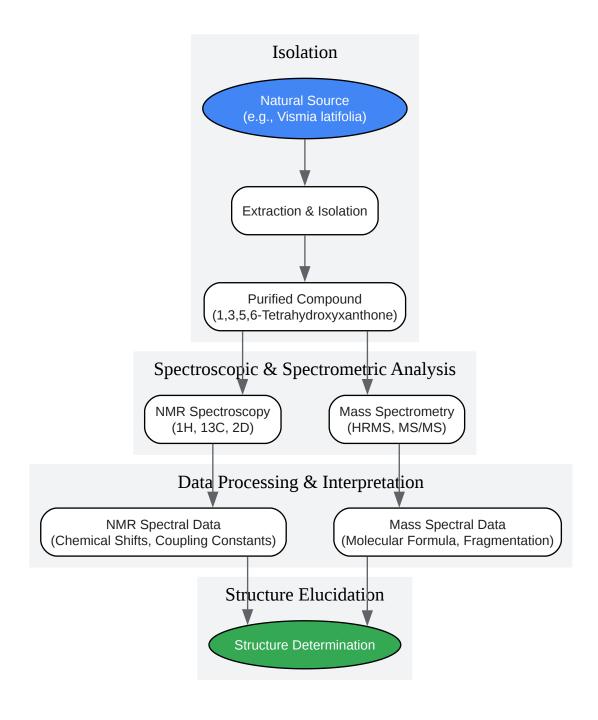
Mass Spectrometry

- Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source is used. Electrospray ionization (ESI) is a common technique for the analysis of polar compounds like xanthones and can be run in either positive or negative ion mode.
- Data Acquisition:
 - Full Scan MS: The instrument is set to scan a wide mass-to-charge (m/z) range to detect the molecular ion.
 - Tandem MS (MS/MS): To obtain fragmentation information, the molecular ion is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide structural insights.

Data Interpretation Workflow

The following diagram illustrates the general workflow for the characterization of a natural product like **1,3,5,6-tetrahydroxyxanthone** using NMR and mass spectrometry.





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Figure 1: General workflow for the characterization of a natural product.

This guide provides a foundational understanding of the NMR and mass spectrometry data associated with **1,3,5,6-tetrahydroxyxanthone**. For definitive and detailed spectral assignments, researchers are encouraged to consult the primary literature reporting the isolation and characterization of this compound.



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- To cite this document: BenchChem. [Spectroscopic and Spectrometric Characterization of 1,3,5,6-Tetrahydroxyxanthone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664531#1-3-5-6-tetrahydroxyxanthonenmr-and-mass-spectrometry-data]

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